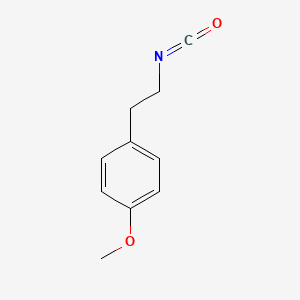

4-Methoxyphenethyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-isocyanatoethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSQLYQJAFUYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401773 | |

| Record name | 4-Methoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52634-59-0 | |

| Record name | 4-Methoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52634-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Importance Within Contemporary Isocyanate Chemistry

4-Methoxyphenethyl isocyanate (C₁₀H₁₁NO₂) is a specialized isocyanate that offers unique reactivity and structural characteristics compared to more common isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). wikipedia.org Its strategic value lies in the specific combination of the reactive isocyanate group with the 4-methoxyphenethyl moiety. The electron-donating methoxy (B1213986) group can influence the reactivity of the aromatic ring and the isocyanate group, while the ethyl spacer provides flexibility and specific spatial orientation, which is crucial in the design of complex molecular architectures.

The isocyanate functional group (R−N=C=O) is known for its high reactivity towards nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and amines, respectively. wikipedia.org In the case of this compound, this reactivity is harnessed to introduce the 4-methoxyphenethyl group into a wide array of molecules. This is particularly significant in the development of new catalysts and in studying reaction kinetics. For instance, the hydroboration of 4-methoxybenzyl isocyanate, a closely related compound, has been studied to understand the influence of the electron-rich benzyl (B1604629) group on the reaction, which proceeds to near-completion, albeit slower than its non-methoxylated counterpart. chemrxiv.orgresearchgate.net This highlights the tunable nature of isocyanates based on their substituents, a key aspect of contemporary isocyanate chemistry.

Foundational Role in Complex Organic Synthesis

4-Methoxyphenethyl isocyanate serves as a critical building block in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com Its ability to readily form urea (B33335) linkages is a key feature exploited by synthetic chemists. smolecule.com

A significant application is in the synthesis of complex heterocyclic structures. For example, the related 4-methoxybenzyl isocyanate is used in the multi-step synthesis of diimidazodiazepines, which are novel tricyclic compounds with potential anti-cancer activity. sigmaaldrich.comnih.gov In these syntheses, the isocyanate reacts with an appropriate amine to form a urea intermediate, which then undergoes cyclization to form the desired heterocyclic core. nih.gov The 4-methoxyphenyl (B3050149) group is often chosen for its electronic properties and its potential to engage in further chemical transformations.

Furthermore, this compound is utilized in the synthesis of various urea derivatives with potential biological activity. The reaction of the isocyanate with an amine-containing core structure, such as a tetrahydroquinoline, results in the formation of a urea-linked compound. smolecule.com The methoxyphenethyl moiety in these molecules can be crucial for their interaction with biological targets and can influence properties like solubility and bioavailability. smolecule.com

Significance in Advanced Materials Science Research

Established Pathways for Isocyanate Formation

The synthesis of isocyanates, including this compound, can be achieved through several well-established chemical transformations. These pathways primarily focus on the efficient generation of the highly reactive isocyanate functional group from various starting materials.

Curtius Rearrangement and Related Approaches

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal decomposition to yield the isocyanate and nitrogen gas. nih.govorganic-chemistry.org This method is valued for its tolerance of a wide array of functional groups and the mild conditions under which the rearrangement can occur. nih.govchem-station.com

The key steps in the Curtius rearrangement are:

Formation of an Acyl Azide : The starting carboxylic acid, in this case, 3-(4-methoxyphenyl)propanoic acid, is converted into its corresponding acyl azide. This can be achieved by reacting an activated form of the acid (like an acyl chloride) with an azide salt or by using reagents that facilitate a one-pot conversion. organic-chemistry.org

Thermal or Photochemical Rearrangement : The acyl azide is heated, leading to the loss of a nitrogen molecule (N₂) and the migration of the alkyl group to the nitrogen atom, forming the isocyanate. wikipedia.org The migration of the R-group is understood to be a concerted process, occurring simultaneously with the loss of nitrogen gas, and it proceeds with complete retention of the migrating group's stereochemistry. wikipedia.org

A common and safer reagent used for this one-pot transformation from a carboxylic acid is diphenylphosphoryl azide (DPPA). chem-station.comresearchgate.net The reaction is typically performed in an inert solvent, such as toluene (B28343), and heated to facilitate the rearrangement. nih.gov

| Reagent Class | Specific Reagent | Precursor | Key Features |

| Azide Transfer Agent | Diphenylphosphoryl azide (DPPA) | Carboxylic Acid | Allows for a one-pot synthesis from carboxylic acids under relatively mild conditions. chem-station.comresearchgate.net |

| Azide Salt | Sodium Azide | Acyl Halide | A traditional two-step method; requires initial conversion of the carboxylic acid to an acyl halide. organic-chemistry.org |

| Hydrazine/Nitrous Acid | Hydrazine followed by NaNO₂ | Ester/Carboxylic Acid | Used in the Darapsky degradation, a variation of the Curtius rearrangement. wikipedia.org |

Amination-Based Isocyanate Synthesis

This category of synthesis begins with the corresponding amine, 4-methoxyphenethylamine (B56431). The most traditional method involves the use of phosgene (B1210022) (COCl₂) or a phosgene equivalent. The amine reacts with phosgene to form a carbamoyl (B1232498) chloride, which is then thermolyzed to produce the isocyanate and hydrogen chloride. google.com Due to the extreme toxicity of phosgene, safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings. In a typical procedure, 4-methoxyphenethylamine is reacted with triphosgene in a suitable solvent like dichloromethane (B109758), often at reduced temperatures to control the reaction's exothermicity.

Another approach involves the use of chlorosulfonyl isocyanate (CSI). While often used for allylic amination, CSI can be employed in sequences that lead to isocyanate formation, demonstrating its utility in introducing the required nitrogen functionality. researchgate.net

Phosgene-Free Synthetic Strategies

Growing environmental and safety concerns have driven significant research into synthetic routes that avoid the use of phosgene. nih.govresearchgate.net These methods are considered more environmentally benign and often result in higher quality products due to the absence of chloride impurities. nih.gov

Key phosgene-free strategies include:

Thermal Decomposition of Carbamates : This two-step process first involves the synthesis of a carbamate (B1207046) from an amine (4-methoxyphenethylamine) or a nitro compound. The resulting carbamate is then heated, often under vacuum and in the presence of a catalyst, to yield the isocyanate and an alcohol. nih.govresearchgate.net

Reductive Carbonylation of Nitro Compounds : Aromatic nitro compounds can be converted directly to isocyanates by reacting them with carbon monoxide under pressure, using a transition metal catalyst. nih.govresearchgate.net This method offers a more direct route but can require harsh reaction conditions. researchgate.net

Reaction of Formamides with Diorganocarbonates : In this process, the corresponding formamide (B127407) (N-(4-methoxyphenethyl)formamide) is reacted with a diorganocarbonate, and the resulting product is thermolyzed to give the isocyanate. google.comgoogle.com This method offers high yields and allows for the recycling of byproducts. google.com

Optimized Reaction Conditions for this compound Production

The efficiency and success of synthesizing this compound are highly dependent on the specific reaction conditions. Optimization of parameters such as temperature, solvent, and reagents is crucial for maximizing yield and purity.

For the Curtius rearrangement , a general laboratory procedure involves reacting the precursor acid with diphenylphosphoryl azide (DPPA) and a base like triethylamine (B128534) in an inert solvent such as toluene. The mixture is stirred at room temperature before being heated, typically to around 80°C, to induce the rearrangement and evolution of nitrogen gas. nih.gov

When using triphosgene , the reaction with 4-methoxyphenethylamine is effectively carried out in a chlorinated solvent like dichloromethane. To manage the reaction's reactivity, the process is often initiated at a low temperature, for instance, -10°C.

Phosgene-free methods based on the thermolysis of carbamates or formamide derivatives generally require higher temperatures. The thermolysis of a reaction mixture involving a formamide and diphenylcarbonate can begin to produce the isocyanate product at temperatures ranging from 150°C to over 200°C, depending on the specific substrate. google.com

| Synthetic Method | Precursor | Reagents | Solvent | Temperature | Reported Yield |

| Curtius Rearrangement | 3-(4-methoxyphenyl)propanoic acid | DPPA, Triethylamine | Toluene | 80 °C | Not specified for this specific product, but the method is generally efficient. nih.gov |

| Phosgenation | 4-methoxyphenethylamine | Triphosgene | Dichloromethane (CH₂Cl₂) | -10 °C | 91% (for the isocyanate intermediate). |

| Formamide Thermolysis | N-(4-methoxyphenethyl)formamide | Diphenylcarbonate | None specified | 150-220 °C | Generally high yields are reported for this process. google.comgoogle.com |

Precursor Chemistry and Intermediate Generation for this compound

The synthesis of this compound relies on the availability of specific precursors, which are dictated by the chosen synthetic pathway.

3-(4-methoxyphenyl)propanoic acid : This carboxylic acid is the direct precursor for the Curtius rearrangement. It can be synthesized through various classical organic chemistry methods, such as the malonic ester synthesis starting from 4-methoxybenzyl chloride or the oxidation of the corresponding alcohol or aldehyde.

4-methoxyphenethylamine : This primary amine is a common and crucial starting material for methods involving phosgenation or other amination-based strategies. It is also the precursor for synthesizing the corresponding carbamates or formamides needed for certain phosgene-free routes.

1-methoxy-4-(2-nitroethyl)benzene : This nitro compound serves as the precursor for the reductive carbonylation pathway. It can be prepared via nitration reactions of related aromatic compounds.

N-(4-methoxyphenethyl)formamide : The precursor for the diorganocarbonate route, this formamide is readily prepared by the formylation of 4-methoxyphenethylamine.

The generation of key intermediates is a critical step. In the Curtius rearrangement, the acyl azide is the pivotal, though often unisolated, intermediate. nih.gov In phosgenation reactions, an intermediate carbamoyl chloride is formed before thermal decomposition to the final isocyanate product. google.com

Catalytic Systems in Isocyanate Synthesis Research

Catalysis plays a central role in improving the efficiency, selectivity, and environmental footprint of isocyanate synthesis, particularly in phosgene-free pathways. patsnap.compatsnap.com

For the reductive carbonylation of nitroaromatics , Group VIII transition metal complexes, especially those based on palladium (Pd), rhodium (Rh), and ruthenium (Ru), are the most extensively studied catalysts. nih.govresearchgate.net These homogeneous catalysts facilitate the complex transformation but can present challenges in terms of separation and recycling. nih.gov

In the thermal decomposition of carbamates , a variety of catalytic systems have been investigated to lower the required decomposition temperature and improve yields. These include:

Metal Oxides : Single and composite metal oxides, such as ZnO or Fe₂O₃/SiO₂, have demonstrated high activity. nih.govresearchgate.net The catalyst's surface properties can significantly influence the reaction mechanism and efficiency.

Metal Salts and Complexes : Simple metal salts and organotin compounds have also been effectively used to catalyze carbamate decomposition. nih.govresearchgate.net

The development of heterogeneous catalysts is a major focus of current research, as they offer easier separation from the reaction mixture and potential for use in continuous flow processes. patsnap.com Materials like supported metal catalysts and zeolites are being explored to enhance reaction rates and product yields in various isocyanate synthesis reactions. patsnap.com

| Catalytic System | Synthetic Route | Catalyst Examples | Key Research Findings |

| Homogeneous Transition Metals | Reductive Carbonylation of Nitro Compounds | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) complexes | Highly active for the carbonylation process, but catalyst recovery can be difficult. nih.govresearchgate.net |

| Composite Metal Oxides | Thermal Decomposition of Carbamates | Fe₂O₃/SiO₂, ZnO | Can significantly enhance isocyanate yields compared to single-component catalysts by altering electron distribution and promoting bond cleavage. nih.govresearchgate.net |

| Organocatalysts | Curtius Rearrangement / Amide Formation | 4-Dimethylaminopyridine (DMAP) | Effective in promoting rearrangement and related reactions under mild conditions. organic-chemistry.orgresearchgate.net |

| Heterogeneous Catalysts | General Isocyanate Synthesis | Supported Metals, Zeolites | Offer advantages in catalyst recovery, product purification, and suitability for continuous processing. patsnap.com |

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isocyanates. The electron-deficient carbon atom of the isocyanate group (–N=C=O) is susceptible to attack by nucleophiles, leading to the formation of a variety of addition products. The presence of the 4-methoxyphenethyl group can influence reaction kinetics and product stability.

The reaction between this compound and primary or secondary amines is a facile and highly efficient method for the synthesis of N,N'-disubstituted urea (B33335) derivatives. This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate's central carbon atom. This transformation is fundamental in the synthesis of various compounds, including those with potential biological activity. For instance, this compound is reacted with amine intermediates to form complex urea-containing molecules. evitachem.comsmolecule.com The general synthetic approach involves combining the isocyanate with a suitable amine, often in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dichloromethane at room temperature, to yield the corresponding urea.

Table 1: Examples of Urea Derivatives Synthesized from this compound

| Amine Reactant | Resulting Urea Product | Reference |

|---|---|---|

| 1-amino-3-methoxy-2-methylpropan-2-ol | 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea | evitachem.com |

| 1-(3-chlorophenyl)-2-methoxypropan-1-amine | 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea | smolecule.com |

| 1-amino-2-(thiophen-2-yl)propan-2-ol | 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea |

The reaction of this compound with alcohols yields carbamates, commonly known as urethanes. researchgate.net This reaction is central to the production of polyurethane polymers. kuleuven.be The mechanism involves the nucleophilic addition of the alcohol's oxygen atom to the electrophilic carbonyl carbon of the isocyanate group. researchgate.net

Kinetic and mechanistic studies on the alcoholysis of isocyanates reveal a complex process. kuleuven.be The reaction rate and mechanism are significantly influenced by the choice of catalyst and the concentration of the alcohol. kuleuven.be In the absence of a catalyst, the reaction is often slow. psu.edu Various catalysts are employed to accelerate the formation of the urethane (B1682113) linkage. researchgate.net

Base Catalysts : Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common catalysts. psu.edulookchem.com They are believed to function via a concerted termolecular mechanism. lookchem.com

Organometallic Catalysts : Tin compounds, like dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts. psu.edu

Acid Catalysts : Strong acids have also been shown to activate the alcohol-isocyanate reaction. psu.edu

Interestingly, the nature of the catalyst can determine the selectivity when multiple hydroxyl groups are present. For example, in reactions with a phenolic ester alcohol, an organotin catalyst favors the reaction at the aliphatic OH group, whereas a tertiary amine catalyst or an uncatalyzed reaction favors the phenolic OH group. psu.edu Furthermore, kinetic studies suggest that the reaction may involve multiple alcohol molecules, with alcohol clusters acting as the reactive species, particularly at high concentrations. kuleuven.be

Table 2: Catalyst Effects on Isocyanate-Alcohol Reactions

| Catalyst Type | Example Catalyst | Key Mechanistic Feature/Selectivity | Reference |

|---|---|---|---|

| Tertiary Amine | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Favors reaction at phenolic OH over aliphatic OH; Concerted termolecular mechanism proposed. | psu.edulookchem.com |

| Organotin | Dibutyltin dilaurate (DBTDL) | Favors reaction at aliphatic OH over phenolic OH; Highly active. | psu.edu |

| Anionic Catalysts (e.g., Alkoxides) | Phenolates, Carboxylates | Proceeds via a stepwise anionic mechanism. Can favor subsequent reactions like allophanate/isocyanurate formation. | lookchem.com |

| None | N/A (thermal) | Slow reaction; Favors reaction at more acidic phenolic OH over aliphatic OH. | psu.edu |

Beyond simple amines and alcohols, this compound reacts with a variety of other nucleophilic species. The reaction with water leads to the formation of an unstable carbamic acid, which then decomposes to yield 4-methoxyphenethylamine and carbon dioxide. This reaction is a key process in the formation of polyurethane foams. rsc.org

Reactions with amino acids are also possible, yielding adducts at the amino group. For example, studies on the related 4-methylphenyl isocyanate show that it readily reacts with the N-terminal valine of hemoglobin and other amino acids like aspartic acid and lysine (B10760008) to form stable carbamoyl adducts. researchgate.net

Cycloaddition Chemistry

This compound also participates in cycloaddition reactions, where the π-systems of the isocyanate group combine with other unsaturated molecules to form cyclic structures. These reactions provide access to a diverse range of heterocyclic compounds.

Isocyanates can undergo cyclotrimerization to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, also known as isocyanurates. rsc.org This reaction can be initiated by various catalysts. While specific studies on this compound are not prevalent, research on the structurally similar 4-methoxybenzyl isocyanate provides significant mechanistic insight. google.comsigmaaldrich.com

Catalytic systems for this transformation include:

Group 10 Metal Complexes : Zero-valent palladium [Pd(0)] and nickel [Ni(0)] complexes are effective catalysts. google.comsigmaaldrich.com Reactions of benzyl (B1604629) isocyanates with [Pd(olefin)(PR₃)₂] can yield cyclic trimers as the catalytic product. google.comsigmaaldrich.com Nickel complexes, such as [Ni(COD)₂] with tertiary phosphines, tend to exclusively afford the cyclic trimer. google.com

Amine-Based Catalysts : A mixture of dibenzylamine (B1670424) and a secondary amine (like diisopropylamine (B44863) or diphenylamine) has been patented as an efficient catalyst system for the cyclotrimerization of both aromatic and aliphatic isocyanates, proceeding rapidly at room temperature with high yield and selectivity. acs.org

N-Heterocyclic Carbenes (NHCs) : The cyclotrimerization of the related 4-methoxyphenyl (B3050149) isocyanate has been reported using CO₂-protected N-heterocyclic carbenes as catalysts. nih.gov

The reaction kinetics can be complex, often competing with the formation of urethanes and allophanates when alcohols are present. lookchem.com The choice of catalyst is crucial; some catalysts, like certain carboxylate anions, favor isocyanurate formation even in the presence of alcohols, whereas others, like DABCO, primarily promote urethane formation at equimolar ratios. lookchem.com

Table 3: Catalytic Systems for Isocyanate Cyclotrimerization

| Catalyst System | Isocyanate Studied | Key Findings | Reference |

|---|---|---|---|

| [Pd(olefin)(PR₃)₂] | 4-Methoxybenzyl isocyanate | Catalytically produces cyclic trimers when excess isocyanate is used. | google.comsigmaaldrich.com |

| [Ni(COD)₂] / Tertiary Phosphine | Various organic isocyanates | Affords the corresponding cyclic trimers exclusively. | google.com |

| Dibenzylamine / Secondary Amine | 4-Methylphenyl isocyanate | Rapid, high-yield reaction at room temperature. | acs.org |

| N-Heterocyclic Carbenes (NHCs) | 4-Methoxyphenyl isocyanate | Effective catalysis of cyclotrimerization. | nih.gov |

The interaction of isocyanates with transition metal complexes can lead to the formation of well-defined metallacycles through oxidative coupling. These reactions are not only fundamentally interesting but also serve as models for catalytic cycles. Detailed studies on 4-methoxybenzyl isocyanate with zero-valent group 10 metal complexes demonstrate this reactivity. google.comsigmaaldrich.com

Palladacycles and Platinacycles : The reaction of [Pd(olefin)(PR₃)₂] or [Pt(olefin)(PR₃)₂] with two equivalents of an alkyl or aryl isocyanate, such as 4-methoxybenzyl isocyanate, can afford stable five-membered metallacycles of the type cis-[M{–N(R)C(O)N(R)C(O)–}(PR₃)₂]. google.comsigmaaldrich.com In some cases with palladium, these can assemble into larger cyclic tetramers. google.comsigmaaldrich.com

[2+2+2] Cycloaddition : A palladium-catalyzed [2+2+2] cycloaddition involving phenylethyl isocyanate, an alkyne-tethered malononitrile, and an isocyanate has been developed to synthesize polysubstituted pyrimidin-2-ones. The proposed mechanism involves the insertion of the isocyanate into an aza-palladacycle intermediate to form a seven-membered aza-palladacycle, which then undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst.

[4+2] Cycloaddition : A rhodium-phosphoramidite complex catalyzes the [4+2] cycloaddition between α,β-unsaturated imines and isocyanates, including 4-methoxybenzyl isocyanate, to generate pyrimidinones. The proposed mechanism involves the oxidative cyclization of the imine and isocyanate on the rhodium center to form a rhodacycle intermediate.

Table 4: Metallacycles and Complexes from Isocyanate Reactions

| Metal Complex | Isocyanate Reactant | Product / Intermediate | Reaction Type | Reference |

|---|---|---|---|---|

| [Pt(olefin)(PMe₃)₂] | 4-Methoxybenzyl isocyanate | Five-membered platinacycle | Oxidative Coupling | google.comsigmaaldrich.com |

| [Pd(olefin)(PMe₃)₂] | 4-Methoxybenzyl isocyanate | Five-membered palladacycle or cyclic tetramer | Oxidative Coupling | google.comsigmaaldrich.com |

| Pd(dba)₂ / P(o-tol)₃ | Phenylethyl isocyanate | Seven-membered aza-palladacycle (proposed) | [2+2+2] Cycloaddition | |

| Rhodium-Phosphoramidite | 4-Methoxybenzyl isocyanate | Rhodacycle (proposed) | [4+2] Cycloaddition |

Hydroboration Reactions of Isocyanates

Hydroboration represents a significant transformation of isocyanates, offering pathways to valuable formamide and amine derivatives. The reaction involves the addition of a boron hydride across the C=N bond of the isocyanate group.

The hydroboration of isocyanates can be effectively achieved using various catalytic systems. While research directly on this compound is specific, studies on analogous structures like phenethyl isocyanate and other aryl/alkyl isocyanates provide significant insights into applicable catalytic protocols.

A variety of catalysts have been developed for the hydroboration of isocyanates. For instance, a cyclic carbodiphosphorane has been shown to be an effective catalyst for the hydroboration of several isocyanates, including phenethyl isocyanate, at room temperature to produce N-boryl formamide products. researchgate.net Other efficient catalysts include commercially available sodium hydride (NaH), which catalyzes the hydroboration of both aliphatic and aromatic isocyanates under mild, solvent-free conditions. goettingen-research-online.degoettingen-research-online.deresearchgate.net Gallium hydride complexes have also been utilized for this transformation. researchgate.net

Furthermore, copper-based catalysts, such as those involving N-heterocyclic carbene (NHC) ligands like (IPr)CuOtBu (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have demonstrated high activity. rsc.orgrsc.org Cobalt complexes, specifically Co(acac)₂ with a dpephos ligand, are also effective and can lead to different products depending on the reaction conditions. rsc.org Zinc-based catalysts have also been explored for the hydroboration of various unsaturated bonds, including those in isocyanates. acs.org

The reaction conditions for these catalytic hydroborations are generally mild. For example, the carbodiphosphorane-catalyzed reaction of phenethyl isocyanate with pinacolborane (HBpin) proceeds to near completion within 30 minutes at 25°C in a benzene-d6 (B120219) solution. researchgate.net NaH-catalyzed reactions can be performed neatly (solvent-free) at temperatures around 60°C. goettingen-research-online.de

Table 1: Catalytic Systems for Isocyanate Hydroboration

| Catalyst System | Isocyanate Substrate Example | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Cyclic Carbodiphosphorane | Phenethyl isocyanate | Pinacolborane | N-boryl formamide | researchgate.net |

| Sodium Hydride (NaH) | p-Tolyl isocyanate | Pinacolborane | N-boryl formamide, N-boryl methylamine | goettingen-research-online.de |

| (IPr)CuOtBu | Phenyl isocyanate | Pinacolborane | Boraformamide | rsc.org |

| Co(acac)₂/dpephos | Various isocyanates | Pinacolborane | Formamide, N-methylamine | rsc.org |

The hydroboration of isocyanates presents opportunities for selective chemical transformations, which are highly dependent on the catalyst, reagents, and substrate electronics.

Chemoselectivity: Catalytic systems often exhibit high chemoselectivity, allowing the isocyanate group to be reduced in the presence of other functional groups. For example, NaH-catalyzed hydroboration shows excellent functional group selectivity over imines, nitriles, and olefins. goettingen-research-online.degoettingen-research-online.de Similarly, cobalt-catalyzed monohydroboration to formamides is highly chemoselective, tolerating alkenes, alkynes, and esters. rsc.org In competition experiments using a cyclic carbodiphosphorane catalyst, alkyl isocyanates were selectively hydroborated over carbodiimides and ketones. researchgate.net

Regioselectivity and Control of Reduction Level: The hydroboration of isocyanates can yield different products depending on the stoichiometry of the borane (B79455) reagent and the reaction conditions. Monohydroboration, using one equivalent of the borane, typically leads to the formation of N-boryl formamides. researchgate.netgoettingen-research-online.dersc.org Further reduction, often referred to as deoxygenative hydroboration or dihydroboration, can occur with excess borane to yield N-boryl methylamines. goettingen-research-online.de

The choice of catalyst is crucial in controlling the extent of reduction. For instance, (IPr)CuOtBu is highly selective for the monohydroboration of electron-rich isocyanates to boraformamides, with over-reduction being a minor pathway. rsc.orgrsc.org This selectivity is attributed to the stability of the catalyst's resting state, which disfavors the subsequent reduction of the initially formed boraformamide. rsc.org In contrast, catalyst-free hydroboration in neat HBpin can selectively produce N-methylamines. rsc.org With NaH as a catalyst, the reaction can be controlled to selectively produce N-boryl formamides, bis(boryl)hemiaminals, or N-boryl methylamines by adjusting the amount of pinacolborane. goettingen-research-online.degoettingen-research-online.deresearchgate.net

The electronic nature of the isocyanate substrate also plays a role. Isocyanates with electron-withdrawing groups tend to react faster than those with electron-donating groups. goettingen-research-online.de However, with the (IPr)CuOtBu system, over-reduction is more prominent for electron-poor aryl isocyanates. rsc.org

Polymerization and Oligomerization Studies

Isocyanates are fundamental monomers for the synthesis of polyurethanes and related polymers through step-growth polymerization.

Polyurethanes are synthesized through the addition polymerization reaction between a di- or polyfunctional isocyanate and a polyol (a compound with multiple hydroxyl groups). scispace.com This reaction forms the characteristic urethane linkage (-NH-CO-O-). While this compound is a mono-isocyanate and thus would act as a chain terminator rather than a chain builder in a typical polyurethane formulation, its reactions are emblematic of the chemistry involved. The synthesis generally involves reacting the isocyanate with a polyol, such as a polyether or polyester (B1180765) polyol. scispace.comtandfonline.com

The process can be a "one-shot" method, where all reactants are mixed together, or a "prepolymer" method. utwente.nl In the prepolymer approach, a diisocyanate is first reacted with a polyol to form an isocyanate-terminated prepolymer, which is then chain-extended with a diol or diamine. utwente.nl If a mono-isocyanate like this compound were introduced, it would cap the polymer chain, controlling the molecular weight.

The reaction of the isocyanate group with water is also a significant process, particularly in moisture-curing systems. This reaction produces an unstable carbamic acid, which decomposes to form an amine and carbon dioxide gas, the latter acting as a blowing agent in foam production. researchgate.netosti.gov The resulting amine can then react with another isocyanate group to form a urea linkage.

The kinetics of polyurethane formation are complex and influenced by several factors, including the structure of the isocyanate and polyol, temperature, solvent, and the presence of catalysts. tandfonline.com The reaction between the isocyanate group and the hydroxyl group is typically second-order. tandfonline.com

Catalysts are often employed to accelerate the polymerization process. Common catalysts include tertiary amines and organometallic compounds, such as dibutyltin dilaurate (DBTDL). tandfonline.com The catalytic activity can significantly affect the reaction rate and the properties of the final polymer. For instance, in the polymerization of toluene diisocyanate with polypropylene (B1209903) glycols, catalyzed reactions showed straight-line second-order plots, whereas uncatalyzed reactions showed discontinuities, suggesting a change in reactivity after a certain conversion. tandfonline.com

The reactivity of the isocyanate is influenced by the electronic and steric nature of its substituent. The polymerization rate can also be affected by the molecular weight of the polyol. tandfonline.com In some systems, the reaction rate decreases with increasing polyol molecular weight. tandfonline.com The polymerization can be monitored in situ using techniques like FTIR spectroscopy by observing the disappearance of the characteristic isocyanate absorption band around 2270 cm⁻¹. researchgate.net The process is also often exothermic, and managing the reaction temperature is crucial for controlling the polymerization and the final material properties. osti.gov For some systems, a stepwise heating schedule is employed to ensure a complete and controlled cure. nih.gov

Other Reaction Pathways and Functional Group Interconversions

The isocyanate group in this compound is a reactive handle that can be converted into a variety of other functional groups, making it a valuable intermediate in organic synthesis.

One of the most fundamental transformations is the hydrolysis of the isocyanate to a primary amine. This typically proceeds through an intermediate carbamic acid upon reaction with water. nih.gov The isocyanate can also react with alcohols to form urethanes (carbamates) and with amines to form ureas. nih.govvanderbilt.edu These reactions are central to polyurethane chemistry but are also widely used in the synthesis of small molecules.

Isocyanates are also precursors for other functionalities. For example, the Curtius rearrangement of an acyl azide, derived from a carboxylic acid, is a classic method for synthesizing isocyanates. nih.gov This provides a synthetic route to isocyanates from readily available carboxylic acids.

Furthermore, isocyanates can participate in coupling reactions. The Wittig reaction between an isocyanate and a phosphorus ylide can be used to synthesize ketenimines, which are themselves versatile synthetic intermediates. arabjchem.org For example, aryl isocyanates react with stabilized phosphorus ylides to yield highly electrophilic ketenimines. arabjchem.org

These interconversions allow for the incorporation of the 4-methoxyphenethyl moiety into a diverse range of molecular architectures, highlighting the synthetic utility of this compound beyond polymerization.

Table 2: Key Functional Group Interconversions of Isocyanates

| Reactant | Product Functional Group | General Transformation | Reference |

|---|---|---|---|

| Water | Primary Amine | Hydrolysis via carbamic acid | nih.gov |

| Alcohol | Urethane (Carbamate) | Nucleophilic addition | vanderbilt.edu |

| Amine | Urea | Nucleophilic addition | nih.gov |

Synthesis and Characterization of Novel Derivatives and Analogues Bearing the 4 Methoxyphenethyl Moiety

Design and Synthesis of Heterocyclic Scaffolds (e.g., Triazoles, Quinazolines)

The synthesis of nitrogen-containing heterocycles is of significant interest due to their prevalence in biologically active compounds and functional materials. The reactivity of the isocyanate group in 4-methoxyphenethyl isocyanate provides a versatile entry point for the construction of various heterocyclic rings.

Triazoles:

While direct synthesis of 1,2,4-triazoles from this compound has not been extensively detailed in the reviewed literature, analogous reactions provide a template for their potential synthesis. For instance, the synthesis of 1,2,4-triazole (B32235) derivatives often involves the reaction of an isothiocyanate with a hydrazide, followed by cyclization. A plausible synthetic route to a 4-(4-methoxyphenethyl)-substituted triazole could involve the reaction of this compound with a suitable hydrazide to form a semicarbazide (B1199961) intermediate, which could then undergo cyclization.

A study on the synthesis of 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol demonstrates a multi-step synthesis to create functionalized triazoles. scispace.com Although this study uses a 4-methoxybenzyl group, the general principles of triazole ring formation and subsequent functionalization are relevant.

Quinazolines:

The synthesis of quinazoline (B50416) derivatives can be achieved through various methods, often involving the cyclization of 2-aminobenzonitrile (B23959) or related precursors. nih.gov While direct reactions of this compound to form quinazolines are not prominently described, its precursor, 4-methoxyphenethylamine (B56431), could be utilized in the synthesis of quinazoline derivatives. For example, 4-methoxyphenethylamine could react with a suitable 2-aminobenzoyl derivative to form an intermediate that can then be cyclized to the corresponding quinazoline.

A general review of quinazoline synthesis highlights various catalytic and non-catalytic methods, which could be adapted for the incorporation of the 4-methoxyphenethyl moiety. nih.gov

Development of Complex Polymeric Architectures

The isocyanate functionality of this compound makes it a prime candidate for the synthesis of polyurethanes and other polymers through step-growth polymerization. The properties of these polymers can be tuned by the choice of co-monomers, such as diols or diamines.

The general synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol. mdpi.com In the case of this compound, it would likely be used as a monofunctional reagent to cap polymer chains or be converted into a diisocyanate derivative to act as a monomer for polymerization. The incorporation of the 4-methoxyphenethyl side chain into a polymer can influence its properties, such as solubility, thermal stability, and mechanical strength.

The structure of the isocyanate plays a crucial role in the final properties of the polyurethane. mdpi.com For instance, aromatic isocyanates generally lead to more rigid polymers compared to aliphatic ones. The 4-methoxyphenethyl group, having both aromatic and aliphatic character, would be expected to impart a unique combination of properties to the resulting polymer.

Functionalization Strategies and Structural Modifications

The 4-methoxyphenethyl moiety offers several sites for functionalization to create a diverse library of derivatives. The aromatic ring can undergo electrophilic substitution reactions, while the ethyl chain can be modified. Furthermore, derivatives of this compound, such as ureas formed by reaction with amines, provide further opportunities for functionalization.

A study on unsymmetrical urea (B33335) derivatives from substituted phenethylamines, including 4-methoxyphenethylamine, demonstrates the synthesis and characterization of such compounds. researchgate.net These urea derivatives could be further modified at the secondary amine position or on the aromatic rings to generate new analogues.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

Understanding the relationship between the chemical structure of the 4-methoxyphenethyl derivatives and their reactivity or physical properties is crucial for designing new molecules with desired characteristics.

Structure-Reactivity:

The reactivity of the isocyanate group in this compound is influenced by the electronic properties of the 4-methoxyphenethyl group. The electron-donating methoxy (B1213986) group on the phenyl ring can affect the electrophilicity of the isocyanate carbon, potentially influencing its reaction rates with nucleophiles compared to unsubstituted phenethyl isocyanate. Cycloaddition reactions involving isocyanates are a key method for forming heterocyclic compounds, and the substituent effects on the isocyanate can alter the regioselectivity and stereoselectivity of these reactions. semanticscholar.org

Structure-Property Relationships:

In the context of polymers, the presence of the 4-methoxyphenethyl side chain is expected to impact the material's properties. For instance, in polyurethanes, the bulky and somewhat polar 4-methoxyphenethyl group could influence chain packing and intermolecular interactions, thereby affecting the glass transition temperature, tensile strength, and elasticity of the polymer. mdpi.comresearchgate.net Studies on polyacrylates with different side chains have shown that the nature of the side chain significantly affects the surface properties and bulk organization of the polymer. researchgate.net Similarly, the polarity and symmetry of side chains in conjugated polymers have been shown to heavily influence their solution morphology, solid-state crystallinity, and electronic properties. nih.gov

Advanced Spectroscopic and Structural Elucidation Research of 4 Methoxyphenethyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Methoxyphenethyl isocyanate by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, distinct signals are expected for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the methoxy (B1213986) (-OCH₃) group protons.

Based on the analysis of structurally similar compounds, such as 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, the predicted ¹H NMR chemical shifts for this compound in a deuterated solvent (e.g., CDCl₃) are as follows:

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear as two distinct doublets due to their ortho and meta positions relative to the methoxy group. The protons ortho to the methoxy group (and meta to the ethyl isocyanate group) are predicted to resonate around δ 6.8-7.0 ppm , while the protons meta to the methoxy group (and ortho to the ethyl isocyanate group) are expected at approximately δ 7.1-7.3 ppm .

Ethyl Protons (-CH₂CH₂NCO): The two methylene groups will appear as triplets due to spin-spin coupling with each other. The methylene group attached to the aromatic ring (-Ar-CH₂-) is predicted to have a chemical shift in the range of δ 2.8-3.0 ppm . The methylene group adjacent to the isocyanate functionality (-CH₂-NCO) is expected to be further downfield, around δ 3.5-3.7 ppm , due to the electron-withdrawing nature of the isocyanate group.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8 ppm .

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OCH₃) | 6.8-7.0 | Doublet |

| Aromatic (meta to -OCH₃) | 7.1-7.3 | Doublet |

| -Ar-CH₂ - | 2.8-3.0 | Triplet |

| -CH₂ -NCO | 3.5-3.7 | Triplet |

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The predicted ¹³C NMR chemical shifts are:

Isocyanate Carbon (-N=C=O): This carbon is highly deshielded and is expected to appear in the range of δ 120-125 ppm .

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon atom bonded to the methoxy group (C-O) will be the most downfield of the ring carbons, around δ 158-160 ppm . The carbon atom to which the ethyl group is attached is predicted around δ 130-132 ppm . The two sets of equivalent aromatic CH carbons will appear in the region of δ 114-130 ppm .

Ethyl Carbons (-CH₂CH₂NCO): The carbon of the methylene group attached to the aromatic ring (-Ar-C H₂-) is expected around δ 35-37 ppm . The carbon of the methylene group bonded to the isocyanate group (-C H₂-NCO) will be further downfield, likely in the δ 45-47 ppm range.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate at approximately δ 55-56 ppm .

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N=C =O | 120-125 |

| Aromatic C -O | 158-160 |

| Aromatic C -CH₂ | 130-132 |

| Aromatic C H | 114-130 |

| -Ar-C H₂- | 35-37 |

| -C H₂-NCO | 45-47 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, advanced NMR techniques are employed.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. For instance, the proton signal at ~3.8 ppm would show a correlation to the carbon signal at ~55-56 ppm, confirming the -OCH₃ group. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which is crucial for establishing the connectivity of the entire molecule. For example, the protons of the -Ar-CH₂- group (~2.8-3.0 ppm) would show correlations to the aromatic carbons and the -CH₂-NCO carbon. Correlation Spectroscopy (COSY) would confirm the coupling between the two methylene groups of the ethyl chain.

Solid-State NMR (SSNMR): For analyzing this compound in its solid form, or as part of a polymer, SSNMR is a powerful tool. While solid-state spectra are often broadened due to anisotropic interactions, techniques like Magic Angle Spinning (MAS) can provide high-resolution data. SSNMR can provide information on the crystalline and amorphous phases, molecular packing, and dynamics in the solid state. This is particularly relevant when studying derivatives of this compound, such as polyurethanes, where it can be used to investigate the degree of cross-linking and the mobility of different parts of the polymer chain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound due to their characteristic absorption of infrared radiation.

The most prominent and diagnostic absorption band will be that of the isocyanate group (-N=C=O) . This group exhibits a very strong and sharp absorption band due to its asymmetric stretching vibration, typically appearing in the range of 2250-2280 cm⁻¹ . The intensity and position of this band are highly characteristic and can be used to monitor reactions involving the isocyanate group.

Other expected characteristic absorption bands include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Medium to strong bands from the methylene and methoxy groups in the 2850-2960 cm⁻¹ range.

Aromatic C=C stretching: Medium to weak bands in the 1450-1610 cm⁻¹ region, characteristic of the benzene ring.

C-O stretching: A strong band corresponding to the aryl-alkyl ether linkage, expected around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker band around 1030-1050 cm⁻¹ (symmetric stretch).

Aromatic C-H bending: Out-of-plane bending vibrations in the 800-850 cm⁻¹ region, indicative of 1,4-disubstitution on the benzene ring.

Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Isocyanate (-N=C=O) | 2250-2280 | Strong, Sharp |

| Aromatic C-H | 3000-3100 | Weak to Medium |

| Aliphatic C-H | 2850-2960 | Medium to Strong |

| Aromatic C=C | 1450-1610 | Medium to Weak |

| Aryl-Alkyl C-O | 1240-1260 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that provides information on molecular vibrations. While FTIR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. Generally, symmetric vibrations and bonds with low polarity are more Raman active.

For this compound, the following Raman signals are expected to be prominent:

Isocyanate (-N=C=O) symmetric stretch: While the asymmetric stretch is strong in the IR, the symmetric stretch, expected around 1400-1450 cm⁻¹ , may be more prominent in the Raman spectrum, although it can be weak. The strong asymmetric stretch at 2250-2280 cm⁻¹ is also observable in Raman.

Aromatic ring vibrations: The symmetric "ring breathing" vibration of the para-disubstituted benzene ring, typically around 800-850 cm⁻¹ , is expected to be a strong and sharp band in the Raman spectrum. Other aromatic C=C stretching vibrations in the 1580-1610 cm⁻¹ region will also be present.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear in the 2850-3100 cm⁻¹ region.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, allowing for detailed structural confirmation and the study of intermolecular interactions in its derivatives.

Predicted Raman Data for this compound

| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Isocyanate (-N=C=O) | 2250-2280 | Medium |

| Aromatic Ring Breathing | 800-850 | Strong |

| Aromatic C=C | 1580-1610 | Strong |

X-ray Crystallography for Three-Dimensional Structure Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the principles of the technique can be illustrated by examining the crystal structure of a related isocyanate, 4-nitrophenyl isocyanate. In a typical X-ray diffraction study, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For a molecule like this compound, a crystal structure would reveal the precise conformation of the phenethyl group, including the torsion angles of the ethyl chain, and the geometry of the isocyanate functional group. This information is invaluable for computational modeling and for understanding how the molecule might interact with other molecules in a biological or chemical system.

Hypothetical Crystallographic Data for a Derivative:

To illustrate the type of data obtained from an X-ray crystallography experiment, the following table presents hypothetical crystallographic data for a crystalline derivative of this compound.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₀H₁₁NO₂ |

| Formula weight | 177.20 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 16.789(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 910.4(6) |

| Z | 4 |

| Calculated density (g/cm³) | 1.294 |

| Absorption coefficient (mm⁻¹) | 0.092 |

This data is hypothetical and serves for illustrative purposes only.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. It involves the ionization of the molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass.

Illustrative HRMS Data:

| Compound | Ion | Calculated m/z | Measured m/z |

| 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate | [C₁₉H₂₀O₃+Na]⁺ | 319.1305 | 319.1043 |

| This compound | [C₁₀H₁₁NO₂+H]⁺ | 178.0863 | (Hypothetical) |

Tandem Mass Spectrometry in Adduct and Derivative Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for analyzing derivatives and adducts of reactive molecules like isocyanates. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the connectivity of atoms within the molecule.

Isocyanates are known to react with nucleophiles, such as the N-termini of peptides, to form adducts. nih.gov Tandem mass spectrometry is instrumental in identifying the site of adduction and characterizing the structure of these modified biomolecules. nih.gov

The fragmentation of this compound in a mass spectrometer would be expected to follow predictable pathways. Common fragmentation patterns for phenethyl derivatives involve cleavage of the bond between the alpha and beta carbons of the ethyl chain. For this compound, this would lead to the formation of a stable tropylium-like ion or a benzylic cation.

Expected Fragmentation of this compound:

A primary fragmentation pathway for this compound would likely involve the cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to characteristic fragment ions.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Hypothetical) |

| 178.0863 | [C₈H₉O]⁺ (4-methoxybenzyl cation) | 121.0648 |

| 178.0863 | [C₂H₄NCO]⁺ (ethyl isocyanate fragment) | 70.0338 |

The study of isocyanate-peptide adducts by tandem mass spectrometry has shown that isocyanates preferentially react with the N-terminus of peptides. nih.gov The resulting adducts can be analyzed by MS/MS to confirm the modification and identify the specific amino acid residue involved. This type of analysis is crucial for understanding the potential biological interactions of isocyanates.

Computational Chemistry and Theoretical Investigations of 4 Methoxyphenethyl Isocyanate Systems

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of molecules. For 4-Methoxyphenethyl isocyanate, this would involve:

Molecular Simulation Techniques

These techniques are used to study the movement and interaction of atoms and molecules over time.

Molecular Dynamics (MD) Simulations for Dynamic BehaviorMD simulations would provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with other molecules. This analysis helps understand processes like solvation, conformational changes over time, and transport properties.

Monte Carlo (MC) Simulations for Equilibrium Properties

Monte Carlo simulations are a powerful computational method for determining the equilibrium properties of chemical systems, such as vapor-liquid phase behavior. acs.orgnsf.gov For a compound like this compound, where experimental thermodynamic data may be scarce, MC simulations can provide valuable predictions of properties like vapor pressure, boiling point, and critical parameters. acs.orgnih.gov

The Gibbs Ensemble Monte Carlo (GEMC) method is particularly well-suited for simulating vapor-liquid equilibria. researchgate.net In a typical GEMC simulation, two simulation boxes are used, one representing the liquid phase and the other the vapor phase. The simulation proceeds by attempting random moves—such as molecule translation, rotation, and volume changes in each box, as well as molecule transfers between the boxes—to sample configurations from the statistical ensemble. The acceptance or rejection of these moves is based on a criterion that ensures the system evolves towards thermodynamic equilibrium.

To perform these simulations, an accurate force field that describes the intermolecular interactions of this compound is essential. The success of the simulation in reproducing real-world properties is highly dependent on the quality of this force field. acs.org By simulating the system at various temperatures, a complete vapor-liquid coexistence curve can be constructed, from which critical properties can be estimated. nih.gov

Below is a table illustrating the type of data that would be generated from such simulations, using results for other isocyanates as representative examples.

| Compound | Critical Temperature (K) | Critical Density ( kg/m ³) | Critical Pressure (bar) |

| Methyl Isocyanate | 535.1 | 309 | 59.8 |

| Ethyl Isocyanate | 563.4 | 291 | 48.2 |

| Butyl Isocyanate | 627.8 | 268 | 34.9 |

| This compound | Predicted Value | Predicted Value | Predicted Value |

This table presents simulated data for linear isocyanates to exemplify the results obtainable through Monte Carlo simulations. Specific values for this compound would require dedicated computational studies.

Development and Parameterization of Force Fields for Isocyanate Chemistry

A force field is a collection of energy functions and associated parameters used to describe the potential energy of a system of particles, such as atoms in a molecule. uiuc.edu For accurate molecular dynamics or Monte Carlo simulations of this compound, a well-parameterized force field is a critical prerequisite. mdpi.com While general-purpose force fields like AMBER, CHARMM, and OPLS exist, their accuracy for a specific, less common molecule may be limited. uiuc.eduarxiv.org Therefore, a specific parameterization is often necessary.

The process of developing a force field for this compound would involve the following steps:

Atom Typing: Each atom in the molecule is assigned an "atom type" based on its element, hybridization, and local chemical environment. This is often done by analogy to existing atom types in a parent force field, such as the CHARMM General Force Field (CGenFF). nih.gov

Parameter Assignment for Bonded Terms:

Bonds and Angles: Equilibrium bond lengths and angles are typically obtained from geometry optimization calculations using quantum mechanics (QM) methods, such as Density Functional Theory (DFT). The associated force constants can be derived from the vibrational frequencies calculated at the same level of theory. nih.gov

Dihedral Angles: The parameters for dihedral (torsional) angles, which govern the molecule's conformational flexibility, are the most critical and challenging to derive. They are typically fitted to reproduce the potential energy profile of bond rotation calculated via high-level QM scans. nih.gov

Parameter Assignment for Non-Bonded Terms:

Electrostatics: Partial atomic charges are determined to accurately represent the molecule's electrostatic potential (ESP). This is commonly achieved by fitting the charges to the QM-calculated ESP. nih.gov

Van der Waals: Lennard-Jones parameters, which describe short-range repulsive and long-range attractive dispersion forces, are often taken from analogous atom types in existing force fields. For high accuracy, they can be refined by fitting to experimental data, such as liquid density and enthalpy of vaporization. nih.gov

Specialized force fields have been developed for isocyanates, such as the GAFF-IC (a modification of the General Amber Force Field) and united-atom models based on the Transferable Potentials for Phase Equilibria (TraPPE), which have shown good performance in modeling the properties of various isocyanates. acs.orgnsf.govnih.gov A similar dedicated parameterization effort would be required to create a reliable model for this compound.

| Force Field Component | Description | Source of Parameters |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | QM geometry optimization and frequency analysis. |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | QM geometry optimization and frequency analysis. |

| Dihedral Torsions | Energy associated with rotation around a central bond. | Fitting to QM potential energy surface scans. |

| Electrostatics | Coulombic interactions between atoms based on partial charges. | Fitting to QM electrostatic potential (ESP). |

| Van der Waals | Short-range repulsive and long-range attractive forces (Lennard-Jones potential). | Analogy from existing force fields or fitting to experimental bulk properties. |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving isocyanates, such as their reaction with alcohols to form urethanes. nih.govkuleuven.be These methods allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the calculation of reaction energetics, providing insights that are often difficult to obtain experimentally.

A potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule or a system of reacting molecules as a function of their geometric coordinates. youtube.combohrium.com By mapping the PES, chemists can visualize the entire energy landscape of a reaction. researchgate.net

For a reaction involving this compound, such as its addition to an alcohol, the PES would be constructed by performing numerous QM energy calculations for different arrangements of the atoms as they progress from reactants to products. The path of lowest energy on this surface is known as the Minimum Energy Path (MEP) or reaction coordinate. sciepub.com

Key features of the PES include:

Minima: These represent stable or metastable species, such as the reactants, products, and any reaction intermediates.

Saddle Points: These are maximum energy points along the reaction coordinate but are minima in all other directions. A first-order saddle point corresponds to a transition state. researchgate.net

Analysis of the PES for the reaction of this compound would reveal whether the mechanism is concerted (a single step) or stepwise (involving one or more intermediates), similar to studies performed on phenyl isocyanate. nih.gov

The transition state (TS) is the specific configuration along the reaction coordinate that has the highest potential energy. fiveable.me It represents the energetic bottleneck of the reaction, and its structure and energy determine the reaction rate. wikipedia.org According to transition state theory, reactants are in a quasi-equilibrium with the activated complex at the transition state. fiveable.mewikipedia.org

Computationally, locating and characterizing the TS for a reaction of this compound involves several steps:

Locating the Saddle Point: Algorithms are used to search the PES for a first-order saddle point, which is the candidate for the transition state structure.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode that moves the atoms along the reaction coordinate, from reactants towards products.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to trace the minimum energy path downhill from the TS. This confirms that the located transition state correctly connects the desired reactants and products on the PES. researchgate.net

For the reaction of isocyanates with alcohols, computational studies have characterized four- and six-centered transition states, often involving the participation of additional alcohol molecules acting as catalysts. nih.gov A similar analysis would be crucial to understanding the reactivity of this compound.

Once the stationary points (reactants, products, and transition states) on the PES have been located and characterized, quantitative thermodynamic and kinetic parameters can be calculated.

Reaction Enthalpies (ΔH): The enthalpy of reaction is calculated as the difference between the summed enthalpies of the products and the reactants. These enthalpies are computed using QM methods, which include contributions from the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections. researchgate.net This value indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Reaction Kinetics (Activation Energies): Using the principles of Transition State Theory (TST), the rate constant of a reaction can be predicted. wikipedia.orgox.ac.uk The key parameter is the Gibbs free energy of activation (ΔG‡), calculated as the difference between the free energy of the transition state and the reactants. The related Arrhenius activation energy (Ea) can also be readily computed. Experimental activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol, and computational studies can predict these values and explain how they are influenced by factors like solvent and catalysts. nih.gov

High-level computational protocols, such as Gaussian-4 (G4) theory, can provide highly accurate reaction energies and barriers. nih.gov The table below shows representative calculated activation energies for analogous isocyanate reactions.

| Reactants | Reaction | Solvent | Calculated Activation Energy (ΔE₀ in kJ/mol) |

| Phenyl Isocyanate + 2 Propanol | Urethane (B1682113) Formation (Alcohol Excess) | 1-Propanol | 35.4 |

| Phenyl Isocyanate + Propanol | Urethane Formation (Isocyanate Excess) | THF | 62.6 |

| This compound + Alcohol | Urethane Formation | Various | Predicted Value |

This table presents data from a study on phenyl isocyanate to illustrate the type of kinetic information that can be obtained. nih.gov Values for this compound would require a specific computational investigation.

Advanced Applications in Chemical Science and Materials Research

Building Block in the Synthesis of Diverse Chemical Entities

The isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a building block in organic synthesis. 4-Methoxyphenethyl isocyanate can readily react with nucleophiles such as alcohols, amines, and thiols to form a variety of stable and functional chemical entities.

Urea (B33335) Derivatives: The reaction of this compound with primary or secondary amines yields substituted ureas. beilstein-journals.orgnih.gov This reaction is fundamental in the synthesis of numerous compounds with applications in medicinal chemistry and materials science. The general reaction is as follows:

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

The synthesis of aryl urea derivatives, for instance, is a critical step in the development of kinase inhibitors for potential anti-cancer therapies. asianpubs.org

Carbamate (B1207046) (Urethane) Derivatives: When treated with alcohols, this compound forms carbamate linkages, also known as urethanes. This reaction is the basis for the synthesis of polyurethanes.

R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

Thiourea (B124793) Derivatives: In reactions with thiols, isocyanates form thiocarbamate linkages. However, the reaction with amines to form thioureas is more common in the synthesis of biologically active molecules. nih.gov For instance, N-(benzothiazol-2-yl)-N'-(phenyl)thioureas have been synthesized from the reaction of 2-aminobenzothiazoles with phenylisothiocyanate. nih.gov A similar reaction pathway can be envisioned for this compound.

The presence of the 4-methoxyphenethyl moiety can also influence the biological activity and physical properties of the resulting derivatives.

Precursor for the Development of Specialty Chemicals and Intermediates

Beyond the direct formation of ureas and carbamates, this compound serves as a precursor for more complex specialty chemicals and intermediates.

Heterocyclic Compounds: Isocyanates are valuable reagents in the synthesis of various heterocyclic compounds. For example, they can be used in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. beilstein-journals.orgCurrent time information in Brunswick County, US.nih.gov The synthesis can proceed through a copper-catalyzed isocyanide insertion reaction. Current time information in Brunswick County, US.nih.gov

Agrochemicals and Pharmaceuticals: The urea and thiourea scaffolds derived from isocyanates are prevalent in a wide range of agrochemicals and pharmaceuticals. nih.gov The specific structure of this compound can be incorporated to fine-tune the biological efficacy and pharmacokinetic properties of these molecules.

Dyes: Isocyanate groups can be incorporated into dye molecules to enable them to react with fibers, thereby improving the fastness of the coloration. For instance, reactive disperse dyes with blocked isocyanate groups have been synthesized for digital textile printing. researchgate.net

Constituent in the Formulation of High-Performance Polymeric Materials

The difunctional or polyfunctional nature of many isocyanates and their reaction partners (polyols and polyamines) allows for the formation of long-chain polymers. While this compound is a monofunctional isocyanate, it can be used as a chain terminator or to introduce specific end-groups in polymer chains, thereby modifying the properties of the final material. Diisocyanates, which have two isocyanate groups, are the primary building blocks for polyurethanes and polyureas. mdpi.comresearchgate.net

Polyurethanes (PUs): PUs are formed through the reaction of diisocyanates with polyols. fwpa.com.autue.nlmdpi.com The properties of the resulting polyurethane can be tailored by varying the structure of the isocyanate and the polyol. mdpi.comresearchgate.net For example, polyurethanes based on aromatic isocyanates generally exhibit higher strength and rigidity. researchgate.net

Polyureas: Polyureas are synthesized from the reaction of diisocyanates with polyamines. researchgate.net These materials are known for their high strength, flexibility, and resistance to chemicals and abrasion. asianpubs.orgmdpi.com The properties of polyureas are also highly dependent on the structure of the constituent monomers. mdpi.com

Role in Innovative Coating, Adhesive, and Foam Technologies

The polymeric materials derived from isocyanates, namely polyurethanes and polyureas, are extensively used in the formulation of coatings, adhesives, and foams.

Coatings: Polyurethane coatings are valued for their durability, weather resistance, and aesthetic appeal. researchgate.net They are used in a wide range of applications, from automotive finishes to architectural coatings. epa.gov Waterborne and bio-based polyurethane resins are gaining traction due to environmental regulations. mdpi.com Aliphatic isocyanates are often preferred for exterior coatings due to their UV stability. iastate.edu

Adhesives: Polyurethane adhesives offer strong and flexible bonding to a variety of substrates. bestfoam.rouc.edu Moisture-curing polyurethane adhesives, which are single-component systems, cure by reacting with ambient moisture. These are used in construction, automotive, and other industries where ease of application is crucial. The isocyanate content and type significantly influence the adhesive's performance. bestfoam.rouc.edu

Foams: Polyurethane foams, both flexible and rigid, are produced by the reaction of diisocyanates with polyols in the presence of a blowing agent. The blowing agent, often water, reacts with the isocyanate to produce carbon dioxide gas, which creates the foam structure. The isocyanate index, which is the ratio of isocyanate to polyol, is a critical parameter that affects the foam's density and mechanical properties. Chain extenders can also be used to modify the properties of the foam. nih.gov

Contribution to the Exploration of New Chemical Reactions

The unique reactivity of the isocyanate group continues to be exploited in the development of novel chemical transformations.

Cycloaddition Reactions: Isocyanates can participate in various cycloaddition reactions, such as the [2+2] cycloaddition with alkenes to form β-lactams. While not as common as other cycloadditions, these reactions provide access to important structural motifs.

Catalytic Reactions: The development of new catalysts for isocyanate reactions is an active area of research. Catalysts can be used to control the rate and selectivity of polyurethane and polyurea formation, as well as to promote novel transformations of the isocyanate group.

Novel Synthetic Methodologies: Researchers are continuously exploring new ways to utilize isocyanates in organic synthesis. This includes their use in multicomponent reactions and the development of more sustainable, phosgene-free methods for their synthesis. fwpa.com.au

Future Research Directions and Emerging Challenges in 4 Methoxyphenethyl Isocyanate Chemistry

Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of isocyanates relies heavily on the use of phosgene (B1210022), a highly toxic and corrosive gas. rsc.orgresearchgate.net This process is not only hazardous but also energy-intensive and contradicts the principles of green chemistry. nih.gov Consequently, a primary challenge and research direction is the development of phosgene-free synthetic routes for 4-methoxyphenethyl isocyanate.

Key research efforts are focused on several alternative pathways:

The Curtius Rearrangement: This thermal or photochemical decomposition of a carboxylic azide (B81097) to an isocyanate is a well-established phosgene-free method. rsc.orglibretexts.org Future research could optimize this reaction for 4-methoxyphenoxyacetic acid derivatives, potentially using flow chemistry to safely handle the acyl azide intermediate. acs.org

Carbonylation Reactions: Catalytic carbonylation of the corresponding amine or nitro compound using sources like carbon monoxide (CO), dimethyl carbonate (DMC), or even urea (B33335) offers a more benign alternative to phosgene. researchgate.netnih.gov The challenge lies in developing highly efficient and selective catalysts that can operate under mild conditions.

Bio-based Feedstocks: A significant push in sustainable chemistry is the use of renewable resources. rsc.orgrsc.org Research could explore the synthesis of 4-methoxyphenethyl amine, the precursor to the isocyanate, from bio-derived molecules, thereby reducing the reliance on petroleum-based feedstocks. researchgate.net This aligns with the broader trend of creating "green" polyurethanes from biomass. rsc.org